Ethyl 2-azepan-2-ylidenacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

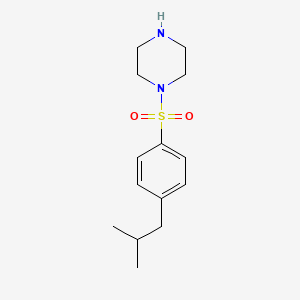

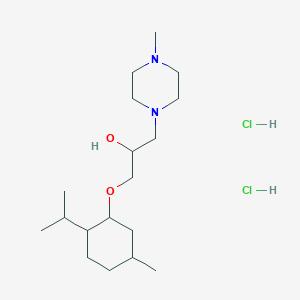

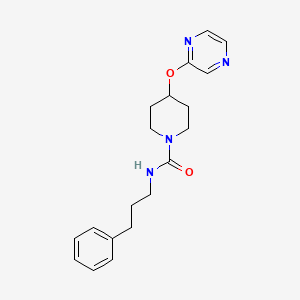

Ethyl 2-azepan-2-ylidenacetate is a chemical compound with the molecular formula C10H17NO2 . It has a molecular weight of 183.25 . It is used for proteomics research applications .

Molecular Structure Analysis

This compound contains a total of 30 bonds, including 13 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 seven-membered ring, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis

This compound is an off-white low melting solid . It has a density of 1.053±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Antibacterial Activity

- Synthesis and Biological Properties: The synthesis of aminoalkyl esters of substituted acetic and propionic acids, including derivatives of 2-azepan-1-yl, has been shown to possess high antibacterial activity. Some derivatives also exhibited strong peripheral n-cholinolytic activity (Isakhanyan et al., 2013).

Chemical Properties and Reactions

- Ring Fission Studies: Ethyl propiolate interaction with certain azepane derivatives has been studied, revealing a fission of the azepine ring at specific bonds (Voskressensky et al., 2009).

- Ring Expansion: Chiral-bridged azepanes have been synthesized through stereoselective ring expansion of 2-azanorbornan-3-yl methanols. The resulting 2-azabicyclo[3.2.1]octane system was created via aziridinium intermediates (Wojaczyńska et al., 2012).

Pharmacological and Medicinal Chemistry

- Development of H+/K(+)-ATPase Inhibitors: Ethyl 2-[1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate, a derivative of azepane, has been synthesized and shown to inhibit H+/K(+)-ATPase with mucosal protective activity against gastric lesions (Terashima et al., 1995).

- Ca(2+)-activated K+ Permeability Blockers: Investigation of cetiedil analogues, including azepane derivatives, has been conducted to study their blocking effect on the calcium-activated potassium ion permeability in red blood cells (Roxburgh et al., 2001).

Synthesis and Optimization

- Asymmetric Synthesis: The asymmetric synthesis of α-alkylated azepane-2-carboxylic acid esters via Schmidt rearrangement and selective reduction has been achieved (Georg et al., 1991).

- PKB Inhibitors: Novel azepane derivatives have been prepared and evaluated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA), leading to the identification of plasma-stable and highly active compounds (Breitenlechner et al., 2004).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl (2E)-2-(azepan-2-ylidene)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-2-13-10(12)8-9-6-4-3-5-7-11-9/h8,11H,2-7H2,1H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZCSNCXDNQBNN-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCCCCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/1\CCCCCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2475799.png)

![N-[1-(1-benzofuran-2-yl)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2475813.png)

![1-methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2475815.png)

![Methyl 2-[[1-(difluoromethyl)-3-methylpyrazol-4-yl]amino]acetate](/img/structure/B2475817.png)

![N-benzyl-4-[4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide](/img/structure/B2475818.png)